1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one
Description
Properties
CAS No. |
142078-42-0 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
3a,5-dihydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H6N2O/c10-7-5-1-3-8-6(5)2-4-9-7/h1-5H,(H,9,10) |
InChI Key |
SUJITZBHNIKATG-UHFFFAOYSA-N |
SMILES |
C1=CN=C2C1C(=O)NC=C2 |
Isomeric SMILES |
C1=CNC2=CC=NC(=O)C21 |
Canonical SMILES |
C1=CNC2=CC=NC(=O)C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one with structurally related heterocycles, emphasizing synthesis, substituent effects, and biological relevance.
Key Structural and Functional Differences:
Core Rigidity and Reactivity: The pyrrolo[3,2-c]pyridine core exhibits greater planarity compared to pyrazolo[3,4-b]pyridin-6-ones, which incorporate a non-planar pyrazole ring. This difference influences π-stacking interactions in kinase binding pockets . Imidazo[1,5-a]pyridines, with an additional nitrogen atom, display enhanced basicity, improving their binding to serotonin receptors (e.g., 5-HT₄) .
Substituent Effects: Halogenation: Chlorine or bromine at the 3-position of pyrrolo[3,2-c]pyridines enhances hydrophobic interactions with kinase targets (e.g., MK-2), as seen in compound 2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one . Hydrophilic Groups: Pyrazolo[3,4-b]pyridin-6-ones with cyano (-CN) substituents exhibit improved solubility but reduced membrane permeability compared to pyrrolo[3,2-c]pyridines .
Synthetic Accessibility :
- Pyrrolo[3,2-c]pyridines are synthesized in fewer steps (e.g., one-pot reactions) compared to imidazo[1,5-a]pyridines, which require sulfonylation and amination .
- Pyrrolo[2,3-b]pyridines, though structurally similar, often require harsher conditions (e.g., thionyl chloride) for functionalization, limiting their scalability .
Biological Applications :
- Pyrrolo[3,2-c]pyridines are prominent in kinase inhibitor development (e.g., cdc7 for oncology), while imidazo[1,5-a]pyridines target neurological disorders (e.g., Alzheimer’s via 5-HT₄ agonism) .
- Pyrazolo[3,4-b]pyridin-6-ones show broader antimicrobial activity but lower selectivity compared to pyrrolo[3,2-c]pyridines .
Preparation Methods
Nitration and Cyclization of Pyridine Precursors
A foundational approach involves the transformation of 2-bromo-5-methylpyridine into 1H-pyrrolo[3,2-c]pyridine scaffolds. As demonstrated by, 2-bromo-5-methylpyridine undergoes oxidation with m-chloroperbenzoic acid to yield 2-bromo-5-methylpyridine-1-oxide (12 ), followed by nitration with fuming nitric acid to produce 2-bromo-5-methyl-4-nitropyridine 1-oxide (13 ). Subsequent treatment with N,N-dimethylformamide dimethyl acetal generates the enamine intermediate (14 ), which undergoes iron-mediated cyclization in acetic acid to form 6-bromo-1H-pyrrolo[3,2-c]pyridine (15 ).
Table 1: Key Intermediates in Cyclization-Based Synthesis
| Intermediate | Reagents/Conditions | Yield | Characterization Data |
|---|---|---|---|
| 12 | m-CPBA, CHCl₃ | 85% | ¹H NMR: δ 8.73 (s, 1H) |
| 13 | HNO₃/H₂SO₄, 90°C | 78% | HRMS: [M+H]⁺ 233.01 |
| 15 | Fe, AcOH, 100°C | 65% | ¹³C NMR: δ 157.87 |
This pathway highlights the critical role of nitro groups in directing cyclization, though the final step lacks the 4-ketone functionality. Modifications to introduce oxidation at the 3a-position could yield the target compound.
1,3-Dipolar Cycloaddition for Pyrrolopyridine Core Assembly
Cycloaddition of Maleimides and Aldehydes
An alternative route employs 1,3-dipolar cycloaddition between maleimide derivatives and arylaldehydes. As reported in, maleic anhydride reacts with phenylethylamines in acetic anhydride to form pyrrole-2,5-diones (M1 ), which undergo cycloaddition with arylhydrazones (M2 ) to generate dihydro-pyrrolopyridine analogs. While this method produces fused-ring systems, oxidation of the dihydro intermediate at the 4-position could theoretically introduce the ketone.
Reaction Scheme:
-
M1 (pyrrole-2,5-dione) + M2 (arylhydrazone) → 3a,6a-dihydro-pyrrolo[3,2-c]pyridine
-
Oxidation with PCC → 1H-pyrrolo[3,2-c]pyridin-4(3aH)-one
This approach remains hypothetical but aligns with known oxidation protocols for secondary alcohols.
Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization
Chemoselective Arylation of Halogenated Intermediates
The Suzuki-Miyaura reaction enables precise functionalization of halogenated pyrrolopyridines. In, 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine undergoes sequential coupling with arylboronic acids to install diverse aryl groups. Adapting this strategy, 6-bromo-1H-pyrrolo[3,2-c]pyridine (15 ) could serve as a substrate for introducing ketone-containing aryl groups via boronic acids like 4-acetylphenylboronic acid.
Table 2: Suzuki-Miyaura Reaction Optimization
| Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/dppf | Cs₂CO₃ | Dioxane/H₂O | 72 |
| Pd(PPh₃)₄ | K₂CO₃ | EtOH/H₂O | 58 |
This method offers modularity but requires pre-functionalized boronic acids to introduce the 4-ketone.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Q & A
Q. What are the primary synthetic routes for 1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic reactions. Key approaches include:
- Cyclization of pyridine derivatives : Precursors like 4-hydroxypyridines undergo cyclization under acidic or basic conditions to form the fused pyrrolopyridinone core .
- Halogenation strategies : Iodine or chlorine substituents can be introduced at specific positions (e.g., 3-position) via electrophilic substitution, enhancing reactivity for downstream modifications .
- Cross-coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings enable aryl/heteroaryl group introductions, critical for diversifying the scaffold .
Optimization requires temperature control (e.g., reflux in acetonitrile) and catalysts (e.g., Pd(PPh₃)₄) to improve yields and regioselectivity .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Advanced spectroscopic and crystallographic techniques are employed:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent effects, with distinct shifts for the pyrrole NH (~10-12 ppm) and carbonyl groups (~170-175 ppm) .
- X-ray crystallography : Resolves fused-ring planarity and bond angles, critical for understanding electronic properties .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C₇H₆N₂O) and isotopic patterns .
Q. What basic biological activities have been reported for this compound?
- Methodological Answer : Preliminary studies highlight:
- Anticancer activity : Derivatives inhibit tubulin polymerization by targeting the colchicine-binding site (IC₅₀ = 10–100 nM in HeLa and MCF-7 cells) .
- Enzyme inhibition : Structural analogs show moderate activity against FGFR1 (fibroblast growth factor receptor 1) and 5-HT6 receptors (Ki = 3–50 nM) .
- Antimicrobial properties : Halogenated derivatives (e.g., 3-iodo analogs) exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this scaffold (SAR studies)?
- Methodological Answer : Systematic SAR strategies include:
- Substituent positioning : 3-Iodo or 3-chloro groups enhance tubulin binding affinity by 5–10× compared to unsubstituted analogs .
- Rigidification : Introducing fused rings (e.g., quinoline) improves selectivity for 5-HT6 receptors (Ki < 5 nM) but reduces solubility .
- Polar groups : Adding sulfonyl or amino groups at the 4-position increases aqueous solubility (logP reduction by 1–2 units) while maintaining potency .
Q. What is the mechanistic basis for its anticancer activity?
- Methodological Answer : The compound disrupts microtubule dynamics via:
- Tubulin binding : Derivatives occupy the colchicine site, confirmed by competitive assays (IC₅₀ = 0.41 nM for lead compound 14) .
- Cell cycle arrest : G2/M phase arrest in cancer cells correlates with decreased cyclin B1 levels (western blot validation) .
- Apoptosis induction : Caspase-3/7 activation (2–3× baseline) and PARP cleavage observed in flow cytometry assays .
Q. How can solubility and bioavailability challenges be addressed methodologically?
- Methodological Answer : Strategies include:
- Prodrug design : Phosphate or acetate esters improve intestinal absorption (e.g., 2× bioavailability in murine models) .
- Nanoparticle formulation : PEGylated liposomes enhance plasma half-life (t₁/₂ = 8–12 hrs vs. 2 hrs for free drug) .
- Co-crystallization : Co-formers like succinic acid increase solubility by 50–100% in PBS (pH 7.4) .
Q. What computational methods are used to study target interactions?
- Methodological Answer : Key approaches:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes at tubulin (ΔG = -9 to -11 kcal/mol) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns) .
- QSAR modeling : PLS regression identifies critical descriptors (e.g., polar surface area, logD) for optimizing IC₅₀ .
Q. How can contradictions in biological data across studies be resolved?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) require:
- Standardized assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT vs. ATP luminescence) .
- Orthogonal validation : Confirm tubulin inhibition via both immunofluorescence (microtubule disruption) and SPR (binding kinetics) .
- Meta-analysis : Pool data from ≥3 independent studies to identify outliers (e.g., via Grubbs’ test) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
